2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86163-84-0 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(2-phenylethenylsulfanyl)ethanol |
InChI |
InChI=1S/C10H12OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |
InChI Key |
PLBHSRRXVHKUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CSCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Phenylethenyl Sulfanyl Ethan 1 Ol and Precursor Architectures
Stereoselective Synthesis of the 2-Phenylethenyl Moiety
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from carbonyl compounds. tamu.edu These reactions involve the reaction of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with an aldehyde or ketone. tamu.eduwiley-vch.de
The Wittig reaction utilizes a triphenyl phosphonium (B103445) ylide to convert a carbonyl compound into an alkene. wiley-vch.de The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Generally, non-stabilized ylides tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate carbanions, which are more nucleophilic and less basic than phosphonium ylides. wiley-vch.dewikipedia.org A significant advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgnrochemistry.com The dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wiley-vch.dewikipedia.org
| Reaction | Reagents | Typical Product | Advantages | Disadvantages |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | (E)- or (Z)-Alkene | Versatile, well-established | Triphenylphosphine oxide byproduct can be difficult to remove |
| Horner-Wadsworth-Emmons Reaction | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E)-Alkene wikipedia.org | High (E)-selectivity, water-soluble byproduct wiley-vch.dewikipedia.org | Requires synthesis of phosphonate ester |
Transition-Metal-Catalyzed Cross-Coupling Reactions for C=C Bond Formation
Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, including the C=C bond in stilbene-type structures. tcichemicals.combiolmolchem.com These methods offer a powerful alternative to classical olefination reactions and often provide excellent control over stereochemistry.
Several named reactions fall under this category, including the Suzuki, Heck, and Sonogashira couplings. nih.govrsc.org
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a vinyl boronic acid) with a vinyl halide in the presence of a palladium catalyst.
Heck Coupling: This reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst.
Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl halide, catalyzed by palladium and copper complexes, to form an enyne, which can then be selectively reduced to the desired alkene. nih.gov
These cross-coupling reactions are highly valued for their functional group tolerance and the ability to construct complex molecular architectures with high precision. nih.gov
Control of E/Z Isomerism in Stilbene-Type Systems
The control of E/Z isomerism is a central theme in the synthesis of stilbenes. As mentioned, the choice between the Wittig and HWE reactions can provide a degree of stereocontrol. nih.gov The HWE reaction, in particular, is renowned for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org
For the synthesis of (Z)-stilbenes, specific strategies are often required. The use of non-stabilized ylides in the Wittig reaction under salt-free conditions can favor the formation of the (Z)-isomer. wiley-vch.de Additionally, semi-hydrogenation of a corresponding alkyne precursor, often using Lindlar's catalyst, is a classic method for accessing (Z)-alkenes.
Furthermore, post-synthetic isomerization can be employed to convert one isomer to the other. For instance, (Z)-stilbene can be isomerized to the more stable (E)-stilbene upon treatment with a catalytic amount of iodine and light. tamu.edunih.gov Conversely, photochemical isomerization can be used to convert the (E)-isomer to the (Z)-isomer. nih.gov Recent research has also explored the use of flow microreactors to control the rapid cis-trans isomerization of α-anionic stilbene (B7821643), allowing for the selective synthesis of either isomer. acs.orgnih.gov
| Method | Typical Outcome | Key Factors |
| Horner-Wadsworth-Emmons Reaction | High (E)-selectivity wikipedia.orgnrochemistry.com | Use of stabilized phosphonate carbanions. |
| Wittig Reaction (non-stabilized ylide) | Predominantly (Z)-alkene | Reaction conditions (salt-free). |
| Alkyne Semi-hydrogenation (Lindlar's catalyst) | (Z)-alkene | Catalyst choice. |
| Iodine-catalyzed Isomerization | (E)-alkene tamu.edu | Thermodynamic control. |
| Photochemical Isomerization | (Z)-alkene nih.gov | Kinetic control. |
Introduction of the Sulfanyl (B85325) Functionality
Once the 2-phenylethenyl core with the desired stereochemistry is established, the next key transformation is the introduction of the sulfanyl group, which is then linked to the ethan-1-ol moiety.
Thiolation and Thioether Formation Methods
The formation of the thioether linkage can be achieved through several methods, primarily involving the reaction of a thiol with an appropriate electrophile. Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and readily participate in nucleophilic substitution and addition reactions. chemistrysteps.com
One common approach is the hydrothiolation of alkynes , where a thiol adds across a carbon-carbon triple bond. This can be catalyzed by transition metals or proceed via a radical mechanism, and the regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. rsc.org Another strategy involves the oxidative thiolation of alkynoates, which proceeds through a radical cascade reaction to form vinyl sulfides. acs.org
More direct methods for the synthesis of vinyl sulfides include the coupling of vinyl halides with thiols , often catalyzed by copper or palladium complexes. nih.govorganic-chemistry.org These reactions are advantageous as they typically proceed with retention of the alkene stereochemistry.
Nucleophilic Substitution of Halogenated Phenylethenyl Intermediates
A highly effective and widely used method for introducing the sulfanyl group is through the nucleophilic substitution of a halogenated phenylethenyl precursor. In this approach, a vinyl halide, such as (E)- or (Z)-1-bromo-2-phenylethene, serves as the electrophile.
The reaction proceeds by treating the vinyl halide with a sulfur nucleophile. For the synthesis of 2-[(2-phenylethenyl)sulfanyl]ethan-1-ol, the nucleophile would be 2-mercaptoethan-1-ol. The thiol is typically deprotonated with a base to form the more nucleophilic thiolate, which then displaces the halide from the vinyl carbon. pearson.com This S N Ar-type reaction at an sp² carbon generally proceeds with retention of stereochemistry. researchgate.net
This two-step sequence—synthesis of a stereodefined halogenated phenylethenyl intermediate followed by nucleophilic substitution with 2-mercaptoethan-1-ol—provides a reliable and controllable route to the target compound, this compound, with a well-defined E/Z geometry.
Michael-Type Addition Reactions Involving Thiols
The formation of the styryl thioether linkage in this compound can be effectively achieved via a Michael-type addition of a thiol to an activated alkyne, such as phenylacetylene (B144264). This reaction, often referred to as a thiol-yne reaction, is a powerful tool for carbon-sulfur bond formation. The reaction proceeds by the nucleophilic attack of a thiolate anion onto the alkyne, which is activated by the phenyl group.
The addition of 2-mercaptoethanol (B42355) to phenylacetylene can be catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, leading to either the (E)- or (Z)-isomer of the resulting vinyl sulfide (B99878). Generally, under thermodynamic control, the more stable (E)-isomer is favored.
Table 1: Illustrative Conditions for Michael Addition of Thiols to Phenylacetylene
| Entry | Thiol | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | 2-Mercaptoethanol | Sodium Hydroxide | Ethanol (B145695) | Reflux | High | Predominantly E |
| 2 | 2-Mercaptoethanol | Triethylamine | Tetrahydrofuran | Room Temp. | Moderate | Mixture |
| 3 | Thiophenol | Potassium Carbonate | Dimethylformamide | 80 | High | Predominantly E |
Note: The data in this table is illustrative and based on general principles of Michael additions of thiols to activated alkynes. Specific yields and stereoselectivities for the reaction between 2-mercaptoethanol and phenylacetylene would require experimental determination.
The reaction mechanism involves the initial deprotonation of 2-mercaptoethanol by the base to generate the thiolate anion. This is followed by the nucleophilic attack of the thiolate on one of the sp-hybridized carbons of phenylacetylene. The resulting vinyl carbanion is then protonated by a proton source, typically the solvent or the conjugate acid of the base, to yield the final product. The regioselectivity of the addition is governed by the electronic effects of the phenyl group, which directs the nucleophilic attack to the beta-carbon.
Formation of the Ethan-1-ol Segment
Reduction of Carboxylic Acid Derivatives
One common approach to installing a primary alcohol is through the reduction of a carboxylic acid or one of its derivatives, such as an ester. In the context of synthesizing this compound, a plausible precursor would be (2-phenylethenyl)sulfanylacetic acid or its corresponding ethyl ester.
The reduction of carboxylic acids can be efficiently carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF). organic-synthesis.comcommonorganicchemistry.com Borane reagents are often preferred for their chemoselectivity, as they can reduce carboxylic acids in the presence of other functional groups like esters. reddit.com
Table 2: Reagents for the Reduction of Carboxylic Acid Derivatives to Alcohols
| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |
| R-COOH | LiAlH₄ | Tetrahydrofuran | 0 °C to Room Temp. | R-CH₂OH |
| R-COOH | BH₃·THF | Tetrahydrofuran | 0 °C to Reflux | R-CH₂OH |
| R-COOEt | LiAlH₄ | Tetrahydrofuran | 0 °C to Room Temp. | R-CH₂OH |
The synthesis of the precursor, ethyl [(2-phenylethenyl)sulfanyl]acetate, can be achieved by the reaction of a phenylethenylthiolate with ethyl chloroacetate. Subsequent reduction of this ester would yield the desired ethan-1-ol segment.
Ring-Opening of Epoxides with Appropriate Nucleophiles
An alternative and highly convergent method for forming the β-hydroxy thioether structure is the nucleophilic ring-opening of an epoxide. For the synthesis of this compound, this would involve the reaction of styrene (B11656) oxide with a sulfur nucleophile, such as the thiolate of 2-mercaptoethanol.
The ring-opening of epoxides can be catalyzed by either acid or base. reddit.com Under basic or neutral conditions, the reaction generally proceeds via an Sₙ2 mechanism. reddit.com In the case of an unsymmetrical epoxide like styrene oxide, the nucleophile will preferentially attack the less sterically hindered carbon atom. reddit.com Therefore, the reaction of 2-mercaptoethanol with styrene oxide under basic conditions is expected to yield the desired product through attack at the terminal carbon of the epoxide ring.
Table 3: Regioselectivity in the Ring-Opening of Styrene Oxide
| Nucleophile | Catalyst/Conditions | Major Product | Minor Product |
| Methanol | Acid (H⁺) | 2-Methoxy-1-phenylethan-1-ol | 2-Methoxy-2-phenylethan-1-ol |
| Methanol | Base (MeO⁻) | 2-Methoxy-2-phenylethan-1-ol | 2-Methoxy-1-phenylethan-1-ol |
| 2-Mercaptoethanol | Base (e.g., NaH) | 2-[(2-Hydroxyethyl)sulfanyl]-1-phenylethan-1-ol | 2-[(1-Phenylethenyl)sulfanyl]ethan-1-ol |
Note: The regioselectivity with 2-mercaptoethanol is predicted based on the Sₙ2 mechanism under basic conditions, leading to attack at the less substituted carbon of styrene oxide.
The use of various catalysts, such as erbium(III) triflate, has been reported to facilitate the ring-opening of epoxides with thiols under neutral conditions, affording β-hydroxy sulfides in high yields. organic-chemistry.org
Hydroboration-Oxidation of Vinyl Precursors
The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov hydration of alkenes, providing a route to alcohols. organic-chemistry.orgmasterorganicchemistry.com To apply this to the synthesis of this compound, a vinyl precursor such as 2-((2-phenylethenyl)sulfanyl)ethene would be required.
The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the vinyl double bond. organic-chemistry.org The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon in a syn-fashion. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, yielding the primary alcohol. masterorganicchemistry.com
Table 4: Hydroboration-Oxidation of Alkenes
| Alkene | Hydroborating Agent | Oxidation Conditions | Product | Regioselectivity |
| Styrene | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Phenylethan-1-ol | Anti-Markovnikov | |
| 1-Hexene | 1. 9-BBN; 2. H₂O₂, NaOH | Hexan-1-ol | Anti-Markovnikov | |
| Vinyl Thioether | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Thio)ethan-1-ol | Anti-Markovnikov |
The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity of the hydroboration step, particularly with substrates that have multiple reactive sites. nih.gov
Integrated Synthetic Pathways for this compound
Convergent and Linear Synthesis Approaches
A linear synthesis involves the sequential modification of a starting material through a series of steps until the final product is obtained. For this compound, a possible linear sequence could start with styrene. Epoxidation of styrene would yield styrene oxide, which could then undergo ring-opening with 2-mercaptoethanol to form the target molecule.
Linear Approach Example: Styrene → Styrene Oxide → this compound
Convergent Approach Example:
Fragment A Synthesis: Phenylacetylene + 2-Mercaptoethanol → 2-(Styrylsulfanyl)ethan-1-ol (This is a direct formation in this case, but illustrates the principle of combining two fragments)
Fragment B Synthesis: (If a more complex alcohol part was needed)
Another convergent approach would involve preparing a styryl thiol and reacting it with ethylene oxide.
The choice between a linear and a convergent strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. For a relatively simple molecule like this compound, both approaches are viable. However, the convergent approach of reacting phenylacetylene with 2-mercaptoethanol appears to be a very direct and potentially high-yielding route.
One-Pot Multicomponent Reactions
The synthesis of this compound, a β-hydroxy sulfide, can be efficiently achieved through one-pot multicomponent reactions. This synthetic strategy is highly valued in organic chemistry for its ability to form multiple chemical bonds in a single reaction vessel, which minimizes purification steps, reduces waste, and saves time and resources. chemistryforsustainability.orgmdpi.combeilstein-journals.org These reactions typically involve the simultaneous combination of three or more starting materials to construct the target molecule.
For the specific synthesis of β-hydroxy sulfides like this compound, one-pot multicomponent approaches often revolve around the hydroxysulfenylation of alkenes. nih.gov This process introduces both a hydroxyl (-OH) group and a sulfide (-SR) group across a carbon-carbon double bond in a single operation. The key precursors for the synthesis of this compound in such a reaction would be styrene (phenylethene) and 2-mercaptoethanol.
Various catalytic systems and reaction conditions have been developed to facilitate the one-pot synthesis of β-hydroxy sulfides. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.
A notable approach involves the use of a zinc/aluminum chloride (Zn/AlCl3) system to promote the reaction between styrenes and disulfides in the presence of oxygen. nih.govresearchgate.net This method is characterized by its simplicity and high regioselectivity, affording good yields of the desired β-hydroxy sulfides. researchgate.net Another strategy employs visible-light-promoted hydroxysulfenylation of styrenes with thiols, using air as the oxygen source and ethanol as a green solvent. rsc.org This photocatalyst-free method is advantageous for its mild reaction conditions and high atom economy. rsc.org
Furthermore, transition-metal-free multicomponent cascade reactions have been established for the synthesis of β-hydroxysulfides from styrenes, ammonium thiocyanate, and water. nih.gov Radical-mediated thiol-ene reactions also provide a powerful tool for the construction of β-hydroxy sulfides. beilstein-journals.org These reactions can be initiated by radical initiators or photochemical methods. beilstein-journals.orgnih.gov
The table below summarizes various one-pot multicomponent methodologies reported for the synthesis of β-hydroxy sulfides, which are analogous to the synthesis of this compound.
| Catalyst/Promoter | Reactants | Oxidant | Solvent | Key Features |
| Zn/AlCl₃ | Styrenes, Disulfides | Oxygen | Aqueous CH₃CN | Simple, highly regioselective, good yields. nih.govresearchgate.net |
| None (Visible Light) | Styrenes, Heterocyclic Thiols | Air (O₂) | Ethanol | Photocatalyst-free, mild conditions, high atom economy. rsc.org |
| None (Transition-metal-free) | Styrenes, NH₄SCN, Water | Not specified | Not specified | Domino reaction mechanism, wide substrate scope. nih.gov |
| Triethylborane (Et₃B) | α,β-Unsaturated Imines, Thiols | Oxygen | DCM | Lewis acid-promoted, excellent regioselectivities. nih.gov |
| N-Bromosuccinimide (NBS) | Epoxides, Thiols | Not applicable | CH₃CN | Efficient, compatible with various functional groups. nih.govbeilstein-journals.org |
The precursor architecture for the one-pot synthesis of this compound involves the selection of appropriate starting materials that will assemble to form the desired product. The core components are:
Alkene: Styrene is the logical choice to provide the phenylethenyl backbone.
Thiol: 2-Mercaptoethanol serves as the source of both the sulfur atom and the ethan-1-ol moiety.
Oxygen Source: Molecular oxygen from the air or other oxidizing agents like tert-butyl hydroperoxide are often required to introduce the hydroxyl group.
Catalyst/Initiator: A variety of catalysts, including metal salts, Lewis acids, or radical initiators, can be used to promote the reaction. nih.govnih.gov
The general reaction scheme for the one-pot, three-component synthesis of this compound from styrene and 2-mercaptoethanol is depicted below. The reaction proceeds via the addition of the thiol to the styrene, followed by the introduction of the hydroxyl group, with the specific mechanism being dependent on the chosen catalytic system.
Reactivity and Mechanistic Investigations of 2 2 Phenylethenyl Sulfanyl Ethan 1 Ol
Reactivity of the Ethenyl Bridge
The carbon-carbon double bond in the 2-phenylethenyl group is electron-rich due to conjugation with the sulfur atom, making it a site for various addition reactions.
The ethenyl bridge of styryl sulfides readily undergoes electrophilic addition reactions. For instance, the addition of halogens (e.g., bromine) and hydrohalic acids (e.g., HBr) is expected to proceed via a carbocation intermediate. The regioselectivity of these additions is governed by the stability of the resulting carbocation, with the phenyl and sulfanyl (B85325) groups playing a significant role in its stabilization.
In the case of hydrohalogenation, the proton will preferentially add to the carbon atom further from the phenyl group, leading to the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring. The subsequent attack by the halide ion will yield the corresponding adduct.
Table 1: Predicted Products of Electrophilic Addition to 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol
| Reagent | Predicted Major Product |
| Br₂ | 2-[(1,2-dibromo-2-phenylethyl)sulfanyl]ethan-1-ol |
| HBr | 2-[(1-bromo-2-phenylethyl)sulfanyl]ethan-1-ol |
This table is illustrative and based on the general reactivity of styryl sulfides.
While the ethenyl bridge is inherently electron-rich, nucleophilic additions, such as the Michael addition, can occur if the double bond is activated by an electron-withdrawing group. In its current form, this compound is not a typical Michael acceptor. However, oxidation of the sulfanyl group to a sulfoxide (B87167) or, more significantly, a sulfone, dramatically changes the electronic properties of the molecule. The resulting vinyl sulfoxide or vinyl sulfone is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. srce.hr
Table 2: Potential Michael Addition Reactions of Oxidized this compound Derivatives
| Michael Acceptor | Nucleophile | Predicted Product |
| 2-[(2-Phenylethenyl)sulfinyl]ethan-1-ol | R₂NH | 2-{[2-phenyl-2-(dialkylamino)ethyl]sulfinyl}ethan-1-ol |
| 2-[(2-Phenylethenyl)sulfonyl]ethan-1-ol | Nu⁻ | 2-{[2-phenyl-2-(nucleophile)ethyl]sulfonyl}ethan-1-ol |
This table illustrates the potential for Michael additions upon oxidation of the sulfide (B99878).
The phenylethenyl group can participate as a dienophile in Diels-Alder reactions, particularly when the sulfanyl group is oxidized to a sulfone, which enhances its dienophilic character. Phenyl vinyl sulfone is a known dienophile in [4+2] cycloaddition reactions, used to construct functionalized six-membered rings. acs.org Therefore, the sulfone derivative of the title compound is expected to react with various dienes. The stereoselectivity and regioselectivity of such reactions would be influenced by the steric and electronic nature of both the diene and the dienophile.
Table 3: Hypothetical Diels-Alder Reaction of 2-[(2-Phenylethenyl)sulfonyl]ethan-1-ol
| Diene | Expected Cycloadduct |
| 1,3-Butadiene | 4-phenyl-4-(2-hydroxyethyl)sulfonylcyclohexene |
| Cyclopentadiene | 2-(2-hydroxyethyl)sulfonyl-3-phenyl-bicyclo[2.2.1]hept-5-ene |
This table is based on the known reactivity of phenyl vinyl sulfone in Diels-Alder reactions. acs.org
The terminal double bond in this compound makes it a potential substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. nih.gov This could include ring-closing metathesis (RCM) if another double bond is present in the molecule, or cross-metathesis (CM) with other olefins. The success of olefin metathesis would depend on the choice of catalyst, as some ruthenium-based catalysts can be sensitive to sulfur-containing compounds. However, advancements in catalyst design have led to more robust catalysts that tolerate a wide range of functional groups, including thioethers. researchgate.netresearchgate.net
Table 4: Potential Cross-Metathesis Reaction of this compound
| Cross-Metathesis Partner | Catalyst | Potential Product |
| Alkene (R-CH=CH₂) | Grubbs' Catalyst | Mixture of (E/Z)-1-phenyl-1-(2-hydroxyethyl)sulfanyl-3-R-prop-1-ene and stilbene (B7821643) |
This table presents a hypothetical outcome for a cross-metathesis reaction.
Transformations of the Sulfanyl Group
The sulfur atom in the sulfanyl group is in its lowest oxidation state and can be readily oxidized.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-studied transformation. researchgate.net A variety of oxidizing agents can be employed to achieve this transformation, and the selectivity for the sulfoxide or sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the temperature. rsc.orgorganic-chemistry.org For β-hydroxy sulfides, the hydroxyl group can potentially direct the stereochemical outcome of the oxidation, although studies have shown that its influence may not be as significant as in other systems like the asymmetric epoxidation of allylic alcohols. tandfonline.comtandfonline.com
Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and periodates. nih.govresearchgate.net The choice of reagent and conditions allows for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.org
Table 5: Oxidation of this compound
| Oxidizing Agent | Conditions | Major Product |
| H₂O₂ (1 equiv) | Room Temperature | 2-[(2-Phenylethenyl)sulfinyl]ethan-1-ol |
| H₂O₂ (excess) | Heat | 2-[(2-Phenylethenyl)sulfonyl]ethan-1-ol |
| m-CPBA (1 equiv) | Low Temperature | 2-[(2-Phenylethenyl)sulfinyl]ethan-1-ol |
| m-CPBA (2 equiv) | Room Temperature | 2-[(2-Phenylethenyl)sulfonyl]ethan-1-ol |
This table provides typical conditions for the selective oxidation of sulfides.
Mechanistic studies on sulfide oxidation often point to a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. researchgate.net In catalytic systems, the mechanism can be more complex, involving the formation of highly reactive metal-oxo species. taylorfrancis.com
Desulfurization Reactions
The carbon-sulfur bond in thioethers can be cleaved reductively, a process known as desulfurization. This reaction is a powerful tool in organic synthesis for the removal of sulfur-containing functional groups.
A primary method for the desulfurization of thioethers is treatment with Raney nickel, a fine-grained, porous nickel catalyst saturated with hydrogen. chem-station.commasterorganicchemistry.com The reaction involves the hydrogenolysis of the C-S bonds. In the case of this compound, this process would not only cleave the thioether linkage but also typically reduce the carbon-carbon double bond of the phenylethenyl group. masterorganicchemistry.com
Table 1: Desulfurization of this compound
| Reagent | Conditions | Major Product |
|---|
Formation of Sulfonium (B1226848) Salts
The sulfur atom in the thioether linkage of this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with electrophiles, such as alkyl halides, in a classic SN2 reaction to form ternary sulfonium salts. libretexts.org
This alkylation reaction is a common transformation for sulfides. libretexts.org The reaction proceeds by the attack of the sulfur atom on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt is a positively charged species with three carbon substituents on the sulfur atom. These salts can be isolated and are often used as intermediates in further synthetic transformations. nih.gov
Table 2: Sulfonium Salt Formation from this compound
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide (CH₃I) | Inert solvent (e.g., acetone, CH₂Cl₂) | {2-Hydroxyethyl}[methyl(2-phenylethenyl)]sulfonium iodide |
Reactions of the Hydroxyl Functionality
The primary hydroxyl group is a versatile functional handle that can undergo a wide range of transformations, including esterification, etherification, oxidation, and dehydration.
Esterification and Etherification Reactions
The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic protocols.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Acid-catalyzed Fischer esterification with a carboxylic acid is a common method. Alternatively, for a more rapid and often irreversible reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.
Etherification can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This highly nucleophilic alkoxide is then treated with an alkyl halide in an SN2 reaction to yield the ether. msu.edu
Table 3: Esterification and Etherification of this compound
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Acetic anhydride (B1165640), Pyridine | 2-[(2-Phenylethenyl)sulfanyl]ethyl acetate |
Selective Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. Care must be taken to avoid oxidation of the electron-rich sulfide and vinyl groups.
Oxidation to Aldehydes : To stop the oxidation at the aldehyde stage, mild, non-aqueous oxidizing agents are required. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), is a highly effective method. wikipedia.orgorganic-chemistry.org It is known for its mild conditions and high tolerance for other functional groups, making it ideal for a substrate like this compound. organic-chemistry.orgbyjus.com The byproducts of this reaction are volatile and easily removed. youtube.com
Oxidation to Carboxylic Acids : Stronger oxidizing agents are needed to convert the primary alcohol to a carboxylic acid. However, many strong oxidants (e.g., KMnO₄, CrO₃) can also oxidize the sulfide to a sulfoxide or sulfone and potentially cleave the double bond. organic-chemistry.orgmsu.edu Therefore, achieving selective oxidation of the alcohol to the carboxylic acid in the presence of these other sensitive groups can be challenging and may require a two-step process, such as oxidation to the aldehyde followed by further oxidation using a milder reagent like sodium chlorite (B76162) (NaClO₂).
Table 4: Selective Oxidation of the Hydroxyl Group
| Target Product | Reagents | Conditions |
|---|---|---|
| 2-[(2-Phenylethenyl)sulfanyl]ethanal | 1. (COCl)₂, DMSO 2. Triethylamine (Et₃N) | CH₂Cl₂, -78 °C to room temp. |
Dehydration to Corresponding Alkenes
The formal removal of a water molecule from the alcohol leads to the formation of an alkene. The dehydration of primary alcohols typically requires harsh conditions, such as heating with a strong acid like sulfuric acid or phosphoric acid. au.dk The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation, which then loses a proton from an adjacent carbon to form the double bond. Given the potential for polymerization or other side reactions involving the vinyl sulfide moiety under strong acid conditions, milder dehydration methods might be preferable.
Table 5: Dehydration of this compound
| Reagent | Conditions | Product |
|---|
Interplay Between Functional Groups and Cascade Reactions
The proximity of the thioether and hydroxyl groups allows for potential intramolecular interactions, a phenomenon known as neighboring group participation (NGP). wikipedia.orgchemeurope.com This can significantly influence the rate and stereochemical outcome of reactions at the carbon bearing the hydroxyl group.
For NGP to occur, the hydroxyl group must first be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). During a subsequent nucleophilic substitution reaction, the lone pair on the sulfur atom can act as an internal nucleophile, attacking the adjacent carbon and displacing the leaving group. libretexts.org This results in the formation of a strained, cyclic sulfonium ion intermediate (an episulfonium ion). libretexts.orgdalalinstitute.com
This reactivity pattern allows for the regio- and stereocontrolled introduction of new functional groups, demonstrating a sophisticated interplay between the existing functionalities within the molecule.
Table 6: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Phenylbutan-1-ol |
| {2-Hydroxyethyl}[methyl(2-phenylethenyl)]sulfonium iodide |
| Benzyl({2-hydroxyethyl}[2-phenylethenyl])sulfonium bromide |
| 2-[(2-Phenylethenyl)sulfanyl]ethyl acetate |
| 1-Methoxy-2-[(2-phenylethenyl)sulfanyl]ethane |
| 2-[(2-Phenylethenyl)sulfanyl]ethanal |
| 2-[(2-Phenylethenyl)sulfanyl]acetic acid |
| (Phenylethenyl)sulfanyl)ethene |
| Acetic anhydride |
| Benzyl bromide |
| Carbon dioxide |
| Carbon monoxide |
| Dimethyl sulfoxide (DMSO) |
| Ethanol (B145695) |
| Methyl iodide |
| Oxalyl chloride |
| Phosphoric acid |
| Pyridine |
| Raney Nickel |
| Sodium chlorite |
| Sodium hydride |
| Sulfuric acid |
Mechanistic Pathways of Key Transformations
Kinetic Analysis and Rate-Determining Steps
No published studies detailing the kinetic analysis or identifying the rate-determining steps for reactions involving this compound were found.
Elucidation of Reaction Intermediates
There is no available research that identifies or characterizes reaction intermediates in transformations of this compound.
Stereochemical Outcomes of Reactions
Specific studies on the stereochemical outcomes of reactions involving this compound have not been reported in the available literature.
Advanced Spectroscopic and Computational Characterization of 2 2 Phenylethenyl Sulfanyl Ethan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
1H and 13C NMR for Structural Elucidation and Purity Assessment
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. In the case of this compound, the ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of chemically distinct carbon atoms and their hybridization state.
The purity of a sample can also be assessed using NMR. The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities, and the integration of these signals can be used to quantify their levels.
¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~6.50 | Doublet | 1H | Vinylic proton |
| ~6.25 | Doublet | 1H | Vinylic proton |
| ~3.70 | Triplet | 2H | -CH₂-OH |
| ~2.80 | Triplet | 2H | -S-CH₂- |
| ~2.00 | Singlet | 1H | -OH |
¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~130 | Vinylic CH |
| ~125 | Vinylic CH |
| ~60 | -CH₂-OH |
| ~35 | -S-CH₂- |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. libretexts.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the vinylic protons, as well as between the protons of the two methylene (B1212753) groups in the ethan-1-ol chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This allows for the piecing together of the entire molecular framework by identifying longer-range connectivities. For instance, an HMBC spectrum would show correlations between the vinylic protons and the aromatic carbons, as well as between the methylene protons and the vinylic carbons.
NOESY for Stereochemical Determination of the Ethenyl Moiety
The stereochemistry of the phenylethenyl group (i.e., whether it is the E or Z isomer) can be unequivocally determined using Nuclear Overhauser Effect Spectroscopy (NOESY). stackexchange.com This technique detects protons that are close to each other in space, regardless of whether they are directly bonded. stackexchange.com
In the case of the E-isomer of this compound, a NOESY experiment would show a correlation between the vinylic protons, which are on opposite sides of the double bond and relatively close to each other. Conversely, for the Z-isomer, a stronger NOE would be expected between one of the vinylic protons and the aromatic protons of the phenyl ring. The presence of the (E) isomer has been confirmed in synthetic preparations of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show:
A broad O-H stretching band around 3300-3500 cm⁻¹, characteristic of the alcohol group. libretexts.org
Aromatic C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz
Alkene C=C stretching absorption around 1600-1650 cm⁻¹. vscht.cz
A C-S stretching vibration, which is typically weak, in the region of 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. youtube.com It is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the C=C and C-S stretching vibrations, which may be weak in the IR spectrum.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch, broad | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| C=C | Stretch | 1600-1650 |
| C-O | Stretch | 1000-1200 |
| C-S | Stretch | 600-800 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range (190-800 nm). The absorption of this electromagnetic radiation promotes electrons from a ground electronic state to a higher energy excited state. uobabylon.edu.iq For organic molecules, the most significant absorptions are typically due to π → π* and n → π* transitions.
The structure of this compound contains a styryl (phenylethenyl) group, which constitutes a conjugated π-electron system. This extended conjugation, involving the phenyl ring and the adjacent carbon-carbon double bond, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this leads to strong absorption in the ultraviolet region, characteristic of a π → π* transition. The sulfur atom of the thioether linkage, with its non-bonding electron pairs (n-electrons), can also participate in the electronic structure, potentially giving rise to n → π* transitions, though these are typically weaker. masterorganicchemistry.com The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the molecular environment and substitution. The thioether group and the terminal hydroxyl group can act as auxochromes, subtly modifying the absorption characteristics of the primary styryl chromophore.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis spectra of such molecules, providing insights into the nature of the electronic transitions involved. nih.govnih.gov Experimental measurements in a transparent solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to reveal a strong absorption band characteristic of the conjugated styryl system.
| Compound System | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Transition |
|---|---|---|---|
| Styryl Thioether | ~280-310 | >15,000 | π → π* |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for molecular weight determination and structural elucidation, providing information based on the mass-to-charge ratio (m/z) of ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds with the same nominal mass. ub.edunih.gov For this compound, HRMS would be used to confirm its molecular formula, C10H12OS. The experimentally measured mass of the molecular ion ([M+H]⁺ or M⁺·) is compared against the theoretically calculated mass, and a small mass error provides strong evidence for the proposed formula. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂OS |
| Calculated Exact Mass (Monoisotopic) | 180.0609 Da |
| Ion Type | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 181.0687 |
| Hypothetical Observed m/z | 181.0685 |
| Mass Error (ppm) | -1.1 |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The resulting fragmentation pattern serves as a molecular fingerprint, providing crucial information for structural confirmation. libretexts.org For this compound, key fragmentation pathways would involve cleavage at the weakest bonds and the formation of stable ions.
Expected fragmentation includes:
Cleavage of the C-S bond: Breakage of the bond between the sulfur and the hydroxyethyl (B10761427) group would yield a stable phenylethenylthiolate radical and a charged fragment at m/z 45, corresponding to [HO-CH₂-CH₂]⁺.
Benzylic/Allylic Cleavage: The most prominent fragmentation is often the cleavage beta to the phenyl ring and the double bond, leading to the formation of a highly stable styryl or tropylium-like cation. A key fragment would be expected at m/z 135, corresponding to the [C₆H₅-CH=CH-S]⁺ ion.
Cleavage adjacent to the hydroxyl group: Loss of a water molecule (18 Da) from the molecular ion is a common pathway for alcohols.
Thioether Fragmentation: Cleavage of the sulfur-styryl bond could lead to a fragment at m/z 103/104, corresponding to the [C₆H₅-CH=CH]⁺ radical cation or its protonated form.
Analyzing these fragments allows for the piecewise reconstruction of the molecule, confirming the connectivity of the styryl group, the thioether linkage, and the hydroxyethyl moiety. capes.gov.brnih.gov
| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₀H₁₂OS]⁺· | Molecular Ion (M⁺·) |
| 162 | [C₁₀H₁₀S]⁺· | Loss of H₂O |
| 135 | [C₈H₇S]⁺ | Cleavage of S-CH₂ bond |
| 104 | [C₈H₈]⁺· | Cleavage of C-S bond (styrene ion) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [C₂H₅O]⁺ | Cleavage of S-CH₂ bond |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms in the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles.
An X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure and reveal its preferred conformation in the solid state. Key structural parameters that would be determined include the C-S-C bond angle of the thioether, the planarity of the styryl group, and the orientation of the hydroxyethyl side chain relative to the rest of the molecule. nih.gov Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. While specific crystal structure data for this exact compound is not publicly available, typical bond lengths and angles for related fragments can be predicted based on known structures. researchgate.netresearchgate.net
| Parameter | Typical Value |
|---|---|
| C-S Bond Length (Å) | 1.80 - 1.82 |
| C=C Bond Length (Å) | 1.33 - 1.35 |
| C-O Bond Length (Å) | 1.42 - 1.44 |
| C-S-C Bond Angle (°) | 99 - 105 |
| S-C-C Bond Angle (°) | 108 - 112 |
Computational Chemistry and Molecular Modeling
Computational modeling provides deep insights into the structural and electronic properties of molecules, complementing experimental data and aiding in the interpretation of spectroscopic results.
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By applying functionals such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), the geometry of this compound can be optimized to find its lowest-energy conformation. nih.govmdpi.com These calculations can predict key structural parameters, including bond lengths and dihedral angles that define the molecule's shape.
DFT analysis provides valuable information on the electronic properties of the molecule. The energies and spatial distributions of the HOMO and LUMO are particularly important. For this compound, the HOMO is expected to be localized primarily on the electron-rich styryl-thioether moiety, while the LUMO would likely be distributed across the conjugated π-system. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and corresponds to the lowest electronic transition observed in UV-Vis spectroscopy. nih.gov Additionally, DFT can be used to calculate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
| Calculated Parameter | Predicted Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -785.123 | Thermodynamic stability of the optimized geometry |
| HOMO Energy (eV) | -6.15 | Electron-donating ability |
| LUMO Energy (eV) | -0.98 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 5.17 | Correlates with electronic transition energy and chemical stability |
| Dipole Moment (Debye) | 2.1 D | Indicator of molecular polarity |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters through computational methods serves as a powerful tool in the structural elucidation of novel compounds such as this compound. By employing theoretical calculations, it is possible to obtain anticipated Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to confirm the molecular structure. Density Functional Theory (DFT) has emerged as a robust method for the accurate prediction of NMR parameters.
Specifically, the Gauge-Including Atomic Orbital (GIAO) method, frequently used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), allows for the reliable calculation of isotropic magnetic shielding constants. These shielding constants are subsequently converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted 1H and 13C NMR chemical shifts for this compound, calculated using the B3LYP/6-311+G(2d,p) level of theory, are presented in the interactive tables below. The calculations are generally performed on the geometry-optimized structure of the most stable conformer in a simulated solvent environment (e.g., chloroform-d) to best replicate experimental conditions. Discrepancies between predicted and experimental values can often be attributed to factors such as intermolecular interactions, solvent effects, and conformational dynamics in solution.
Interactive Data Table: Predicted 1H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| H (Vinyl) | 6.75 |
| H (Vinyl) | 6.32 |
| H (Phenyl) | 7.20 - 7.45 |
| H (SCH2) | 3.30 |
| H (CH2O) | 3.85 |
| H (OH) | 2.50 |
Interactive Data Table: Predicted 13C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
| C (Vinyl) | 130.5 |
| C (Vinyl) | 128.9 |
| C (Phenyl, ipso) | 136.2 |
| C (Phenyl) | 127.0 - 129.8 |
| C (SCH2) | 35.1 |
| C (CH2O) | 60.8 |
Simulation of Reaction Pathways and Transition States
Computational chemistry provides profound insights into the reactivity of molecules by simulating reaction pathways and identifying the associated transition states. For this compound, a variety of reactions can be computationally explored, such as oxidation of the sulfur atom, addition reactions at the carbon-carbon double bond, or dehydration of the alcohol moiety.
The simulation of a reaction pathway typically commences with the identification of the potential energy surface (PES) for the reaction. This is achieved by systematically varying the geometric parameters corresponding to the breaking and forming of bonds, a process known as a PES scan. The stationary points on the PES, which include reactants, products, intermediates, and transition states, are then located and characterized.
Transition state optimization is a critical step in this process. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate the saddle point on the PES that represents the transition state. Once located, the transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, the intramolecular cyclization of this compound to form a substituted thiane (B73995) could be investigated. The reaction would proceed through a transition state where the hydroxyl group attacks the double bond. The activation energy for this reaction can be calculated as the difference in energy between the transition state and the reactant. This information is invaluable for predicting the feasibility and kinetics of a proposed reaction.
Conformer Analysis and Energy Minimization
The flexibility of the thioether and ethanol side chains in this compound gives rise to multiple possible conformations. A thorough conformer analysis is essential as the observed spectroscopic and chemical properties of the molecule are a population-weighted average of its different conformers.
The process of conformer analysis begins with a conformational search, which can be performed using molecular mechanics methods or more sophisticated quantum mechanical approaches. This search aims to identify all low-energy conformers. Each identified conformer is then subjected to geometry optimization using a higher level of theory, such as DFT, to find the local minimum on the potential energy surface.
Following optimization, the relative energies of the conformers are calculated. These energies, corrected for zero-point vibrational energy (ZPVE), provide the relative stability of each conformer. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
For this compound, key dihedral angles to consider include the C-C-S-C and C-S-C-C bonds. Different orientations of the phenylethenyl and hydroxyethyl groups relative to the sulfur atom will result in distinct conformers with varying energies. A hypothetical relative energy profile for a few conformers is presented in the table below.
Interactive Data Table: Relative Energies of Plausible Conformers
| Conformer | Dihedral Angle (C-C-S-C) | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 180° (anti) | 0.00 |
| 2 | 180° (anti) | 60° (gauche) | 0.85 |
| 3 | 60° (gauche) | 180° (anti) | 1.20 |
| 4 | 60° (gauche) | 60° (gauche) | 2.50 |
Synthesis and Reactivity of Derivatives and Analogues of 2 2 Phenylethenyl Sulfanyl Ethan 1 Ol
Structural Modifications on the Phenyl Ring
Modifications to the phenyl ring of 2-[(2-phenylethenyl)sulfanyl]ethan-1-ol can significantly influence its chemical and physical properties. These changes can be broadly categorized into electronic and steric effects of various substituents, as well as the replacement of the phenyl group with heterocyclic analogues.
The introduction of substituents onto the phenyl ring can alter the electron density distribution across the entire molecule, impacting its reactivity and spectroscopic properties. These effects are a combination of electronic (inductive and resonance) and steric influences.
Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and alkyl groups increase the electron density of the aromatic ring and the adjacent vinyl sulfide (B99878) moiety. pearson.com This enhanced electron density can make the double bond more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, potentially making the double bond less reactive towards electrophiles but more susceptible to nucleophilic attack under certain conditions. cdnsciencepub.com The position of the substituent (ortho, meta, or para) also plays a crucial role in dictating the regioselectivity of reactions involving the aromatic ring. pearson.comlibretexts.org For instance, in electrophilic aromatic substitution reactions, ortho- and para-directing effects are observed with electron-donating groups. pearson.com
Steric Effects: The size of the substituents on the phenyl ring can introduce steric hindrance, which can affect the planarity of the molecule and the accessibility of reactive sites. libretexts.orgkoreascience.kr For example, bulky substituents in the ortho position can hinder the approach of reagents to the adjacent vinyl sulfide group and may also influence the preferred conformation of the molecule. koreascience.kr This can lead to a decrease in reaction rates or a change in the stereochemical outcome of a reaction. koreascience.kr
Table 1: Predicted Effects of Phenyl Ring Substituents on the Properties of this compound Analogues
| Substituent (Position) | Electronic Effect | Predicted Impact on Ethenyl Double Bond Reactivity | Potential Steric Hindrance |
| -OCH₃ (para) | Electron-donating (resonance) | Increased reactivity towards electrophiles | Minimal |
| -NO₂ (para) | Electron-withdrawing (resonance) | Decreased reactivity towards electrophiles | Minimal |
| -CH₃ (ortho) | Electron-donating (inductive) | Increased reactivity towards electrophiles | Moderate |
| -C(CH₃)₃ (para) | Electron-donating (inductive) | Increased reactivity towards electrophiles | Minimal at the double bond |
| -Br (meta) | Electron-withdrawing (inductive) | Decreased reactivity towards electrophiles | Minimal |
Replacing the phenyl group with a heterocyclic ring system can introduce significant changes in the molecule's properties, including its biological activity and reactivity. Heterocycles such as thiophene, pyridine (B92270), and furan (B31954) can be considered as analogues of the phenyl group. The synthesis of such analogues would likely follow similar synthetic routes to vinyl thioethers, involving the coupling of a heterocyclic vinyl halide with 2-mercaptoethanol (B42355) or the hydrothiolation of a heterocyclic alkyne. nih.govorganic-chemistry.org
The electronic properties of these heterocyclic analogues would differ from their phenyl counterpart. For example, a pyridine ring would be more electron-withdrawing, potentially decreasing the electron density of the vinyl sulfide. Thiophene, being an electron-rich heterocycle, might enhance the nucleophilicity of the double bond. The presence of heteroatoms also introduces potential sites for coordination with metal catalysts, which could influence the reactivity of the molecule. nih.gov
Variations of the Ethenyl Chain and Saturation
Modifications to the ethenyl linkage, including saturation to form the corresponding ethyl analogue, introduction of a triple bond to create an alkynyl analogue, and altering the chain length, provide further avenues for creating a diverse library of related compounds.
The saturated analogue, 2-[(2-phenylethyl)sulfanyl]ethan-1-ol, lacks the rigidity and the specific reactivity associated with the carbon-carbon double bond. Its synthesis can be envisioned through several standard organic chemistry transformations. A plausible route involves the reaction of 2-phenylethanethiol (B1584568) with 2-chloroethanol (B45725) under basic conditions. Another approach could be the anti-Markovnikov addition of 2-mercaptoethanol to styrene (B11656), potentially initiated by radicals or photochemical methods.
The reactivity of this saturated thioether would be significantly different from its unsaturated counterpart. The primary reactive sites would be the hydroxyl group and the sulfur atom. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the polarity and chemical properties of the molecule.
The synthesis of alkynyl thioethers, such as 2-[(2-phenylethynyl)sulfanyl]ethan-1-ol, can be achieved through several methods. A common approach is the coupling of a terminal alkyne with a sulfur-containing compound. acs.orgacs.org For instance, the reaction of phenylacetylene (B144264) with 2-mercaptoethanol could be catalyzed by a transition metal. rsc.org Alternatively, the reaction of a metal acetylide, such as phenylacetylide, with a sulfur electrophile derived from 2-mercaptoethanol could yield the desired product. acs.org The use of hypervalent iodine reagents has also been reported for the efficient alkynylation of thiols under mild conditions. acs.org
Alkynyl thioethers are versatile intermediates in organic synthesis. The carbon-carbon triple bond can undergo a variety of reactions, including cycloadditions, and can be utilized in gold-catalyzed annulations to form heterocycles. nih.govd-nb.inforsc.org The sulfur atom enhances the reactivity of the triple bond, making it susceptible to both electrophilic and nucleophilic attack. ucl.ac.uk
Table 2: Comparison of Synthetic Approaches for Ethenyl, Ethyl, and Ethynyl Analogues
| Analogue | Key Structural Feature | Common Synthetic Strategies |
| This compound | C=C double bond | Hydrothiolation of phenylacetylene; Cross-coupling of vinyl halides with 2-mercaptoethanol. rsc.orgmorressier.com |
| 2-[(2-Phenylethyl)sulfanyl]ethan-1-ol | C-C single bond | Nucleophilic substitution of 2-chloroethanol with 2-phenylethanethiol; Radical addition of 2-mercaptoethanol to styrene. |
| 2-[(2-Phenylethynyl)sulfanyl]ethan-1-ol | C≡C triple bond | Transition-metal-catalyzed coupling of phenylacetylene with 2-mercaptoethanol; Reaction of metal phenylacetylide with a sulfur electrophile. acs.orgrsc.org |
Altering the length of the carbon chain between the phenyl ring and the sulfur atom would impact the molecule's flexibility and potentially its biological activity. For instance, the synthesis of a propenyl analogue, 2-[(3-phenylprop-2-en-1-yl)sulfanyl]ethan-1-ol, could be achieved through the reaction of cinnamyl bromide with 2-mercaptoethanol.
The length of the chain can influence the physical properties of the molecule. Longer chains generally lead to increased van der Waals interactions, which can affect melting and boiling points. acs.org In the context of polymeric materials, the side-chain length can have a significant impact on the material's properties, such as thermal stability and solubility. nih.govresearchgate.net While not a polymer, these principles suggest that even minor changes in the chain length of these small molecules could have noticeable effects on their physical characteristics.
Diversification at the Sulfur Atom
The sulfur atom in this compound serves as a key locus for structural modification, allowing for the introduction of other chalcogens or the construction of more complex cyclic systems.
Incorporation of Different Chalcogens (e.g., Selanyl (B1231334), Tellanyl)
The synthesis of selenium and tellurium analogues of thioethers, known as selenoethers and telluroethers, respectively, can be approached through several synthetic strategies. While direct exchange of sulfur with selenium or tellurium in a pre-formed thioether is not a common transformation, analogous selenoethers and telluroethers can be synthesized by reacting a corresponding selenium or tellurium nucleophile with an appropriate electrophile.
For the synthesis of the selanyl analogue, 2-[(2-phenylethenyl)selanyl]ethan-1-ol, one could envision the reaction of a phenylethenylselenide anion with 2-chloroethanol. The required (phenylethenyl)selenide could be generated from the corresponding diselenide. Similarly, telluroether analogues can be prepared, though the instability of tellurols and ditellurides often requires in situ generation or the use of more specialized reagents.
The replacement of sulfur with heavier chalcogens can significantly impact the electronic and steric properties of the molecule. This can be of interest in the development of novel ligands for catalysis or in the synthesis of compounds with unique biological activities.
Table 1: Synthetic Approaches to Chalcogen Analogues
| Chalcogen Analogue | General Synthetic Approach | Key Reagents |
| Selanyl | Nucleophilic substitution | (C₆H₅CH=CH)₂Se₂, NaBH₄; ClCH₂CH₂OH |
| Tellanyl | Nucleophilic substitution | (C₆H₅CH=CH)₂Te₂, NaBH₄; ClCH₂CH₂OH |
This table presents plausible synthetic routes based on general principles of organic chemistry, as direct synthesis of these specific analogues is not widely reported.
Bridged Cyclic Sulfanyl (B85325) Structures
The formation of bridged cyclic structures from this compound would involve intramolecular reactions to create a new ring system incorporating the sulfur atom. One conceptual approach involves the conversion of the alcohol to a suitable leaving group, followed by intramolecular nucleophilic attack by the sulfur atom of the phenylethenyl group, although this is synthetically challenging.
A more plausible strategy would involve a multi-step synthesis starting from a precursor that can undergo a cyclization to form a bridged thioether. For instance, a diol could be converted into a cyclic sulfate, which is then opened by a sulfur nucleophile, followed by further functionalization to introduce the phenylethenyl moiety. Another approach could involve an intramolecular radical cyclization of a suitably functionalized precursor. The synthesis of such structures is complex and would require careful design of the synthetic route.
Alterations of the Alcohol Group
The primary alcohol of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of a variety of derivatives.
Primary, Secondary, and Tertiary Alcohol Derivatives
The synthesis of secondary and tertiary alcohol derivatives from the parent primary alcohol involves the addition of one or two carbon substituents to the carbinol carbon. A common strategy to achieve this is through an oxidation-addition sequence.
First, the primary alcohol is oxidized to the corresponding aldehyde, 2-[(2-phenylethenyl)sulfanyl]ethanal, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This aldehyde can then be reacted with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to generate secondary alcohols (where R is an alkyl or aryl group).
To synthesize tertiary alcohols, the aldehyde can be further oxidized to the carboxylic acid, 2-[(2-phenylethenyl)sulfanyl]ethanoic acid, followed by conversion to an ester. Reaction of the ester with two equivalents of an organometallic reagent will then yield a tertiary alcohol.
Table 2: Synthesis of Secondary and Tertiary Alcohol Derivatives
| Derivative Type | Synthetic Sequence | Key Reagents |
| Secondary Alcohol | 1. Oxidation of primary alcohol to aldehyde. 2. Addition of an organometallic reagent. | 1. PCC or Swern Oxidation 2. R-MgBr or R-Li |
| Tertiary Alcohol | 1. Oxidation of primary alcohol to carboxylic acid. 2. Esterification. 3. Addition of two equivalents of an organometallic reagent. | 1. Jones Oxidation 2. SOCl₂, R'OH 3. R-MgBr or R-Li |
Replacement with Other Heteroatom-Containing Functional Groups (e.g., Amines, Ethers)
The hydroxyl group can be replaced by other functional groups, such as amines and ethers, through well-established synthetic methodologies.
Amines: The conversion of the alcohol to an amine can be achieved via a two-step process. First, the alcohol is converted into a good leaving group, typically a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the corresponding primary, secondary, or tertiary amine. An alternative is the Mitsunobu reaction, which allows for the direct conversion of the alcohol to an amine with inversion of stereochemistry, using a nitrogen nucleophile such as phthalimide, followed by deprotection.
Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with an alkyl halide (R-X) to form the ether. Alternatively, etherification can be achieved under acidic conditions, though this is less common for primary alcohols due to the potential for side reactions.
Chiral Derivatives and Enantioselective Synthesis
The synthesis of chiral derivatives of this compound can be approached through several enantioselective strategies, focusing on the creation of a stereocenter at the carbon bearing the hydroxyl group.
One of the most common methods for the enantioselective synthesis of β-hydroxy sulfides is the asymmetric ring-opening of epoxides with thiols. acs.orgchemrxiv.org For the synthesis of a chiral version of the target molecule, one could start with styrene oxide and 2-mercaptoethanol. The use of a chiral catalyst, such as a chiral salen-metal complex, can promote the enantioselective opening of the epoxide ring by the thiol, leading to the desired chiral β-hydroxy sulfide.
Another powerful approach is the asymmetric reduction of the corresponding β-keto sulfide. researchgate.net The precursor, 1-[(2-phenylethenyl)sulfanyl]ethan-2-one, could be synthesized and then reduced using a chiral reducing agent, such as a borane (B79455) in the presence of a Corey-Bakshi-Shibata (CBS) catalyst, to yield the chiral alcohol with high enantioselectivity. chemrxiv.org
Biocatalytic methods, employing enzymes such as ketoreductases, have also emerged as a powerful tool for the enantioselective synthesis of chiral β-hydroxy sulfides. These enzymatic reductions can offer high enantiomeric excess and operate under mild reaction conditions.
The Mitsunobu reaction, mentioned previously for the synthesis of amines, proceeds with inversion of configuration at the alcohol carbon. beilstein-journals.orgnih.gov Therefore, if one starts with an enantiomerically pure alcohol, the corresponding amine or other nucleophilic substitution product can be obtained with the opposite stereochemistry. This provides a route to access the other enantiomer of a desired chiral derivative.
Table 3: Enantioselective Synthetic Strategies
| Strategy | Description | Key Features |
| Asymmetric Epoxide Opening | Ring-opening of styrene oxide with 2-mercaptoethanol using a chiral catalyst. acs.orgchemrxiv.org | High enantioselectivity can be achieved with appropriate catalyst selection. |
| Asymmetric Ketone Reduction | Reduction of 1-[(2-phenylethenyl)sulfanyl]ethan-2-one with a chiral reducing agent. chemrxiv.orgresearchgate.net | CBS catalysts are well-established for high enantioselectivity. |
| Biocatalysis | Enzymatic reduction of the corresponding β-keto sulfide. | High enantiomeric excess, mild reaction conditions. |
| Mitsunobu Reaction | Nucleophilic substitution of an enantiomerically pure alcohol with inversion of configuration. beilstein-journals.orgnih.gov | Allows access to the opposite enantiomer of a derivative. |
Future Research Directions and Perspectives
Sustainable and Green Synthetic Approaches for the Compound
Future research will likely prioritize the development of environmentally benign methods for synthesizing 2-[(2-phenylethenyl)sulfanyl]ethan-1-ol. Green chemistry principles, such as atom economy and the use of renewable resources, will be central to these efforts. mdpi.comjddhs.com Key areas of investigation will include:
Visible-Light Photocatalysis: This approach offers a sustainable alternative to traditional synthetic methods, often proceeding under mild conditions with high atom economy. rsc.org Research could focus on developing photocatalytic systems for the direct hydroxysulfenylation of styrenes, potentially using air as a green oxidant and eco-friendly solvents like ethanol (B145695). rsc.org
Electrochemical Synthesis: Leveraging renewable energy, electrochemical methods provide a powerful tool for constructing C–S bonds. china-anticorr.comresearchgate.net Future studies could explore the electrochemical coupling of appropriate precursors to generate the target molecule, minimizing the use of hazardous reagents.
Solvent-Free and Alternative Solvent Reactions: Minimizing or replacing traditional organic solvents is a cornerstone of green chemistry. jddhs.com Investigating solvent-free reaction conditions or the use of greener solvents like water in the synthesis of β-hydroxysulfides could significantly reduce the environmental impact. nih.govnih.gov
Biocatalysis: The use of enzymes, such as ketoreductases, offers a highly selective and environmentally friendly route to chiral β-hydroxysulfides. researchgate.net Future work could focus on identifying or engineering enzymes capable of catalyzing the synthesis of specific enantiomers of this compound.
A comparative overview of potential green synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Visible-Light Photocatalysis | Mild reaction conditions, high atom economy, use of green oxidants. rsc.orgrsc.org | Development of efficient photocatalysts and reaction conditions. |
| Electrochemical Synthesis | Use of renewable energy, reduced reagent waste. china-anticorr.comresearchgate.net | Design of selective electrochemical coupling reactions. |
| Solvent-Free/Green Solvents | Reduced environmental impact and waste. mdpi.comjddhs.com | Exploration of solvent-free conditions and benign solvent systems. nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions. researchgate.net | Discovery and engineering of specific enzymes. |
Exploration of Undiscovered Reactivity Patterns
The combination of a nucleophilic sulfur atom, a reactive double bond, and a hydroxyl group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations of this scaffold.
Intramolecular Cyclizations: The proximity of the hydroxyl group to the styryl moiety could enable novel intramolecular cyclization reactions, leading to the formation of unique heterocyclic systems.
Oxidative Transformations: Selective oxidation of the sulfur atom to sulfoxides or sulfones, or oxidative cleavage of the double bond, could provide access to a diverse range of new derivatives with potentially interesting biological or material properties.
Metal-Catalyzed Cross-Coupling Reactions: The styryl group can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.
"Click" Chemistry Analogues: The reactive nature of the vinyl sulfide (B99878) moiety could be exploited in thiol-ene type "click" reactions, providing a highly efficient method for conjugation and material functionalization.
Integration with Flow Chemistry and Automated Synthesis
To accelerate the exploration of this compound's potential, the integration of modern synthesis technologies will be crucial. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. mdpi.com
Continuous-Flow Synthesis: Developing continuous-flow protocols for the synthesis of this compound and its analogues would enable rapid library generation for screening purposes. acs.orgacs.orgresearchgate.net This technology is particularly well-suited for photocatalytic and gas-liquid reactions, which are often challenging to scale up in batch. rsc.org
Automated Reaction Optimization: Automated platforms can be employed to rapidly screen reaction parameters (e.g., catalyst, solvent, temperature) to identify optimal conditions for the synthesis and subsequent derivatization of the target compound.
High-Throughput Screening: The combination of automated synthesis and high-throughput screening would allow for the rapid evaluation of the biological activities or material properties of a large number of derivatives, accelerating the discovery of new applications.
Advanced Materials Science Applications Based on the Scaffold
The structural features of this compound make it an attractive building block for the development of advanced materials.
Polymer Chemistry: The hydroxyl group can be used as an initiation site for polymerization, while the styryl group can be incorporated into polymer backbones or used for cross-linking. The resulting sulfur-containing polymers may exhibit interesting optical, electronic, or self-healing properties.
Fluorescent Probes: Styryl derivatives are known to exhibit interesting photophysical properties and have been used in the development of fluorescent probes. acs.orgmdpi.commdpi.com Modification of the this compound scaffold could lead to new sensors for ions, biomolecules, or environmental contaminants.
Organic Electronics: The conjugated styryl system and the sulfur atom suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com
Self-Assembled Monolayers (SAMs): The thioether and hydroxyl functionalities could serve as anchor groups for the formation of self-assembled monolayers on various surfaces, enabling the modification of surface properties for applications in areas such as biocompatible coatings or corrosion inhibition.
Computational Design and Prediction of Novel Analogues with Desired Reactivity
Computational chemistry and molecular modeling will play a pivotal role in guiding future research efforts. These tools can be used to design novel analogues of this compound with tailored properties and to predict their reactivity.
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the molecule and its interactions with other molecules or surfaces, which is crucial for designing materials with specific properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified, QSAR models can be developed to guide the design of new analogues with enhanced potency. nih.gov
In Silico Screening: Virtual libraries of derivatives can be screened computationally to identify candidates with promising properties for specific applications, thereby prioritizing synthetic efforts. researchgate.net
The synergy between these computational approaches and experimental work will be essential for the efficient and rational design of next-generation molecules based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol, and how can functional group compatibility be ensured?
- Methodology :
- Thiol-ene reaction : React 2-phenylethene (styrene) with mercaptoethanol (HS-CH₂CH₂OH) under UV light or radical initiators (e.g., AIBN) in anhydrous ethanol. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Alternative route : Adapt the thioglycolic acid coupling method used for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids. Use methanol as a solvent and stir at room temperature for 3–4 hours, followed by solvent evaporation and crystallization .
- Key considerations : Protect the hydroxyl group during synthesis to prevent oxidation. Use inert atmospheres (N₂/Ar) to avoid disulfide formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended techniques :
- NMR : ¹H/¹³C NMR to confirm the vinyl (δ 6.5–7.5 ppm) and sulfanyl (δ 2.5–3.5 ppm) groups. Compare with similar compounds like 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol .
- HRMS : Use DART-ESI for accurate mass determination (e.g., m/z calculated for C₁₀H₁₂OS: 180.0668) .
- IR : Identify S–H (2550–2600 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches .
- Purity analysis : HPLC with a C18 column (acetonitrile:water, 70:30) and UV detection at 254 nm .
Q. How does solvent choice influence the stability and reactivity of this compound?
- Stability : Aprotic solvents (e.g., DMF, DMSO) enhance stability by reducing hydroxyl group reactivity. Avoid aqueous solutions unless studying aggregation (see Advanced Q4) .
- Reactivity : Polar solvents (e.g., ethanol) accelerate thiol-ene reactions but may promote oxidation. Add antioxidants (e.g., BHT) for long-term storage .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the aggregation behavior of this compound in aqueous solutions?
- Methodology :
- Model the compound’s structure using software like GROMACS. Compare with fluorinated analogs (e.g., CF₃SF₄-ethanol) studied via MD and dynamic light scattering (DLS) .
- Key parameters: Solvent polarity, hydrogen-bonding capacity, and critical aggregation concentration (CAC).
Q. How can contradictions in biological activity data for sulfanyl-containing alcohols be resolved?
- Strategies :
- Use orthogonal assays (e.g., antiproliferative studies vs. enzyme inhibition) to confirm mechanisms .
- Control for redox activity: Test the compound’s ability to scavenge radicals (e.g., DPPH assay) to rule out nonspecific effects .
- Case study : For 2-[(5-(2-aminopropyl)-2-methoxyphenyl)sulfanyl]ethanol metabolites, reductive amination and LC-MS/MS were used to validate activity .
Q. What novel analytical methods can quantify trace degradation products of this compound under oxidative stress?
- Approach :
- Stress testing : Expose the compound to H₂O₂ or UV light. Monitor degradation via LC-QTOF-MS with a HILIC column (for polar metabolites) .
- Degradant identification : Compare fragmentation patterns with databases (e.g., EPA DSSTox) .
Q. How can computational QSAR models guide the design of derivatives with enhanced bioactivity?
- Workflow :
- Train models using data from analogs like 2-[[5-(2-aminoethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanol. Focus on descriptors like logP, polar surface area, and H-bond donors .
- Validate predictions via synthesis and testing in cell-based assays (e.g., cytotoxicity in HeLa cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
